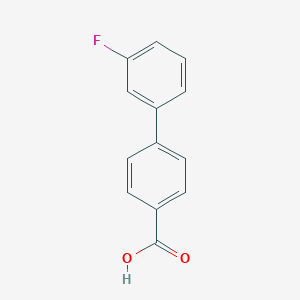

4-(3-fluorophenyl)benzoic Acid

描述

Contextual Significance of Fluorinated Biaryl Carboxylic Acids in Chemical Biology

Fluorinated biaryl carboxylic acids represent a privileged structural motif in chemical biology and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their properties in ways that are highly beneficial for biological applications. wiley.com Fluorine is the most electronegative element, and its introduction can modify a molecule's acidity, dipole moment, and binding capabilities. vulcanchem.com Specifically, the C-F bond is highly polarized and stronger than a C-H bond, which often enhances the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. vulcanchem.com

Furthermore, fluorine can act as a hydrogen bond acceptor and can participate in other non-covalent interactions, potentially improving the binding affinity and selectivity of a ligand for its target protein. smolecule.com The strategic placement of fluorine on a biaryl scaffold can influence the conformation of the two aromatic rings relative to each other, which is a critical parameter for molecular recognition by biological targets. This class of compounds is frequently explored for its potential as enzyme inhibitors, modulators of protein-protein interactions, and as core structures for developing novel therapeutic agents. smolecule.comnih.gov The unique properties imparted by fluorine make these compounds valuable tools for probing biological systems and for designing new pharmaceuticals with improved efficacy and pharmacokinetic profiles. nih.gov

Overview of Research Trajectories for 4-(3-Fluorophenyl)benzoic Acid and Structurally Related Analogs

Research involving this compound and its analogs is diverse, primarily focusing on their synthesis and evaluation as biologically active agents. The compound itself often serves as a key intermediate in the synthesis of more complex molecules. A significant area of investigation is in the development of novel antimicrobial and anticancer agents.

For instance, derivatives incorporating a pyrazole (B372694) ring, such as 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, have been synthesized and demonstrated potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgresearchgate.net These compounds are thought to exert their effect by disrupting bacterial cell membranes. researchgate.net Other pyrazole derivatives have shown promise as potent agents against staphylococci and enterococci. mdpi.com

In the realm of cancer research, analogs of fluorophenyl benzoic acid are being investigated as selective inhibitors of anti-apoptotic proteins like Bcl-2. medchemexpress.com For example, 4-(4-Fluorophenyl)benzoic acid has been identified as a binder to Bcl-2, suggesting its potential as a scaffold for developing new anti-cancer therapeutics. medchemexpress.com

The structural framework of fluorinated biaryl carboxylic acids is also utilized in the design of inhibitors for other enzyme classes. Analogs have been developed as phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of chronic obstructive pulmonary disease (COPD). acs.org Additionally, structurally related compounds like 4-[(3-Fluorobenzyl)oxy]benzoic acid have been identified as metabolites of approved drugs, such as Safinamide, which is used in the treatment of Parkinson's disease. pharmaffiliates.com

The synthesis of these and other analogs frequently employs modern cross-coupling reactions, like the Suzuki-Miyaura coupling, to construct the core biaryl structure. chemicalbook.com The ongoing research into these compounds highlights the versatility of the fluorinated biaryl carboxylic acid scaffold in generating diverse molecular architectures with a wide range of potential therapeutic applications.

| Analog Class | Research Area | Example Application | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Antimicrobial | Inhibitors of drug-resistant bacteria (e.g., MRSA) | acs.orgresearchgate.netmdpi.com |

| Biphenyl (B1667301) Carboxylic Acids | Anticancer | Scaffolds for Bcl-2 inhibitors | medchemexpress.com |

| Naphthyridine Derivatives | Anti-inflammatory | PDE4 inhibitors for COPD | acs.org |

| Benzyloxybenzoic Acids | Metabolite Identification | Metabolite of Safinamide (for Parkinson's disease) | pharmaffiliates.com |

Structure

3D Structure

属性

IUPAC Name |

4-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIGBFXZWSXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382216 | |

| Record name | 4-(3-fluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841-58-3 | |

| Record name | 3′-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-fluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Fluoro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Fluorophenyl Benzoic Acid

Established Synthetic Routes to 4-(3-Fluorophenyl)benzoic Acid Core Structure

The synthesis of the this compound core structure is primarily achieved through well-established organometallic cross-coupling reactions and can also be accomplished via multi-step synthetic pathways starting from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands out as a prevalent and efficient method for constructing the biaryl scaffold of this compound. This palladium-catalyzed reaction involves the cross-coupling of an aryl halide with an organoboron compound.

A general procedure for the synthesis of related biphenyl (B1667301) carboxylic acids involves reacting an aryl bromide with a carboxyphenylboronic acid. chemicalbook.com For instance, the synthesis of 3-(4-fluorophenyl)benzoic acid has been achieved by reacting an aryl bromide with 3-carboxyphenylboronic acid in the presence of a palladium catalyst. chemicalbook.com The reaction typically employs a base, such as sodium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). chemicalbook.com The reaction is often carried out in an aqueous solvent system and heated to facilitate the coupling. chemicalbook.com

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of various substituted biaryl carboxylic acids. For example, it has been used to produce dibenzopyranones in a one-step tandem C-C bond formation and lactonization process. nih.gov This highlights the reaction's compatibility with a range of functional groups. ethz.ch

Table 1: General Conditions for Suzuki-Miyaura Coupling to Synthesize Biphenyl Carboxylic Acids

| Parameter | Condition | Source |

| Catalyst | Palladium (e.g., Pd(EDTA) solution) | chemicalbook.com |

| Base | Sodium Carbonate (Na2CO3) or Potassium Carbonate | chemicalbook.com |

| Reactants | Aryl Bromide and Carboxyphenylboronic Acid | chemicalbook.com |

| Solvent | Water, Toluene, or Ethanol | chemicalbook.com |

| Temperature | 80°C to 120°C | |

| Additives | Tetrabutylammonium Bromide (TBAB) (optional) | chemicalbook.com |

Multi-Step Synthetic Strategies from Precursors

Beyond single-step cross-coupling reactions, this compound and its derivatives can be assembled through multi-step synthetic sequences. These strategies often involve the sequential introduction of functional groups and the construction of the biaryl system. libretexts.orgyoutube.com

For example, a multi-step synthesis could begin with a Friedel-Crafts acylation reaction. The synthesis of (3,5-dichlorophenyl)-(4-fluorophenyl)methanone involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride, followed by the addition of fluorobenzene (B45895) and anhydrous aluminum chloride. researchgate.net This ketone can then be further manipulated.

Another multi-step approach involves the Vilsmeier-Haack reaction. For instance, the reaction of 4-hydrazinobenzoic acid with 1-(3-fluorophenyl)ethanone produces a hydrazone derivative. acs.org This intermediate, upon treatment with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), undergoes cyclization and formylation to yield a formyl-pyrazole derivative, such as 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. acs.orgresearchgate.net This aldehyde then serves as a precursor for further derivatization. acs.org

Derivatization and Functionalization Reactions

The this compound molecule possesses two key reactive sites: the carboxylic acid group and the aromatic rings. These sites allow for a variety of derivatization and functionalization reactions.

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Reduction, Decarboxylation)

The carboxylic acid moiety is a versatile handle for various chemical transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst. smolecule.com For instance, the direct esterification of benzoic acid with various aliphatic alcohols has been successfully carried out using microwave irradiation in a continuous flow reactor. researchgate.net This method offers advantages such as increased reaction rates and higher yields. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol. smolecule.com Earth-abundant metal catalysts, such as manganese(I) complexes, have been shown to effectively catalyze the hydrosilylation of aromatic carboxylic acids, including 4-fluorobenzoic acid, to the corresponding alcohols. acs.org

Decarboxylation: The removal of the carboxyl group, or decarboxylation, can be achieved under certain conditions. vulcanchem.com For some aryl carboxylic acids, this transformation can be initiated by visible light. Palladium-catalyzed decarboxylative cross-coupling reactions have also been developed, allowing for the formation of new carbon-carbon bonds. acs.orgacs.org

Aromatic Substitution Reactions and Regiochemical Control

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles. lkouniv.ac.intotal-synthesis.com The fluorine atom and the benzoic acid group are electron-withdrawing groups, which generally direct incoming electrophiles to the meta position relative to themselves. lkouniv.ac.in However, the interplay of inductive and resonance effects, as well as the specific reaction conditions, will ultimately determine the regiochemical outcome. lkouniv.ac.intotal-synthesis.com

For instance, in related systems, the halogen atoms on the benzene (B151609) ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions under appropriate conditions. The regioselectivity of these reactions is a critical aspect, and lithiation reactions have been used to achieve regioselective functionalization in complex biaryl systems. researchgate.net

Formation of Complex Molecular Scaffolds (e.g., Pyrazole (B372694), Hydrazone, Oxadiazole Derivatives)

The core structure of this compound serves as a valuable building block for the synthesis of more complex heterocyclic molecules with potential biological activities.

Pyrazole and Hydrazone Derivatives: As previously mentioned, this compound derivatives can be used to synthesize pyrazole-containing compounds. acs.orgresearchgate.net The formyl group on the pyrazole ring is a key intermediate for the formation of hydrazone derivatives. nih.govnih.govmdpi.commdpi.com These hydrazones are typically synthesized by the condensation reaction of the aldehyde with various substituted hydrazines. researchgate.netnih.govnih.govmdpi.com

Table 2: Examples of Hydrazone Derivatives from this compound Precursors

| Derivative | Reactant | Source |

| 4-[4-[(E)-[(3-Chlorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid | 3-Chlorophenylhydrazine | acs.org |

| 4,4′-(4-{(E)-[2-(3-fluorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid | 3-Fluorophenylhydrazine | nih.gov |

| 4-[4-[(E)-[(3-Fluorophenyl)hydrazono]methyl]-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | 3-Fluorophenylhydrazine | mdpi.com |

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are another class of heterocyclic compounds that can be synthesized from carboxylic acid precursors. globalscientificjournal.comnih.gov A common method involves the conversion of a carboxylic acid to its corresponding acid hydrazide. nih.gov This hydrazide can then undergo cyclization with various reagents, such as carbon disulfide or by reacting with an aldehyde followed by oxidative cyclization, to form the 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.netmdpi.com For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) has been synthesized and used as a precursor for further derivatization. globalscientificjournal.com

Green Chemistry Principles in the Synthesis of Fluorophenylbenzoic Acid Derivatives

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. These principles, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and renewable feedstocks, are increasingly guiding modern synthetic strategies. acs.orgresearchgate.net A significant focus has been on refining the widely used Suzuki-Miyaura cross-coupling reaction to align with these sustainable objectives. mdpi.com

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds to create biaryl systems like this compound, has been a major area of green innovation. mdpi.comacs.org Traditional methods often relied on homogeneous palladium catalysts, which, despite their high activity, pose challenges in separation from the product and are typically not reusable, leading to metal contamination and waste. ugr.esmdpi.com

To address these issues, a key green strategy has been the development of heterogeneous, recyclable catalysts. mdpi.commdpi.com Researchers have successfully supported palladium nanoparticles on various substrates, such as COOH-modified graphene. ugr.esmdpi.com These solid-supported catalysts offer significant advantages:

Reusability : They can be easily recovered from the reaction mixture and reused for multiple cycles with only a minor loss in catalytic activity. For instance, a graphene-supported palladium catalyst showed less than an 8% decrease in activity after five consecutive uses. ugr.esmdpi.com

Lower Metal Contamination : The stability of the supported catalyst minimizes the leaching of palladium into the final product, a critical concern in pharmaceutical synthesis.

Another cornerstone of green synthesis is the use of safer, more environmentally friendly solvents. researchgate.net Efforts have been made to replace hazardous organic solvents with water. scirp.orgresearchgate.net Performing Suzuki-Miyaura reactions in aqueous media is not only safer but can also simplify the workup process. scirp.org Some studies have even demonstrated successful coupling reactions on unprotected carboxylic acids in biphasic systems with a phase-transfer catalyst, which avoids the need for protection and deprotection steps that generate additional waste. scirp.org

The principle of atom economy, which measures the efficiency of a reaction by how many reactant atoms are incorporated into the final product, is also central. acs.orgcore.ac.uk Cross-coupling reactions like the Suzuki-Miyaura are inherently more atom-economical than classical methods that may involve stoichiometric reagents and generate significant byproducts. acs.org

Beyond catalysis and solvents, emerging green technologies are being explored. Electrochemical carboxylation, for example, presents a sustainable alternative that can utilize carbon dioxide as a C1 feedstock for creating the carboxylic acid group, further enhancing the green profile of the synthesis.

The table below summarizes and compares different catalytic systems used in the synthesis of fluorinated biphenyl derivatives, highlighting key green chemistry metrics.

| Catalyst System | Substrates | Solvent | Key Green Features | Yield (%) | Ref. |

| G-COOH-Pd-10 | 4-fluorophenylboronic acid and 1-bromo-3-fluorobenzene | - | Heterogeneous, recyclable catalyst. | Good conversion rates | ugr.esmdpi.com |

| Pd(PPh₃)₄ | 1-(4-bromophenyl) cyclopropane-1-carboxylic acid and various boronic acids | 1,4-dioxane: H₂O | Use of aqueous co-solvent. | Good yields | ajgreenchem.comajgreenchem.com |

| CuI / 1,10-phenanthroline | 2-iodobenzoic acid and 4-fluorophenylboronic acid | DMF | - | 60–70% | |

| Pd/C | Haloarenes | Water | Ligand-free, use of water as a green solvent. | 56–81% | researchgate.net |

This focus on recyclable catalysts, safer solvents, and high atom economy demonstrates a clear trend towards more sustainable manufacturing processes for this compound and its valuable derivatives.

Medicinal Chemistry and Biological Activity Investigations of 4 3 Fluorophenyl Benzoic Acid Derivatives

Role as a Privileged Medicinal Chemistry Scaffold

The 4-(3-fluorophenyl)benzoic acid core structure is recognized as a privileged scaffold in medicinal chemistry. This is due to its synthetic accessibility and the versatility of its derivatives, which have shown a wide range of biological activities. The presence of the fluorine atom and the carboxylic acid group provides opportunities for various chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold are often synthesized through multi-step reactions. For instance, pyrazole (B372694) derivatives can be formed by reacting a hydrazinobenzoic acid with an acetylbenzoic acid to create a hydrazone, which is then treated with phosphorus oxychloride and N,N-dimethylformamide to yield a pyrazole aldehyde. nih.gov This aldehyde serves as a versatile intermediate for creating a library of compounds, such as hydrazones and anilines, by reacting it with various hydrazine (B178648) or aniline (B41778) derivatives. nih.govnih.gov The 3-fluorophenyl group is often considered more potent than its 4-fluorophenyl counterpart in certain series of compounds. nih.gov

Biological Activity Spectrum

Antimicrobial Efficacy Studies

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Research has focused on their activity against a variety of bacterial pathogens, including those that have developed resistance to existing antibiotics.

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii, poses a significant global health threat. nih.govresearchgate.netmdpi.com These pathogens are responsible for a large number of hospital-acquired infections. nih.govmdpi.com

Numerous studies have highlighted the potent activity of this compound derivatives against these challenging pathogens. For example, certain pyrazole-derived hydrazones incorporating the this compound moiety have shown minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against drug-resistant strains of S. aureus and A. baumannii. researchgate.net Specifically, N,N-bisphenyl derivatives have demonstrated excellent activity against MRSA strains with MIC values as low as 0.78 µg/mL. acs.org

In other studies, 3-fluorophenyl substituted hydrazone derivatives have shown moderate activity against strains of A. baumannii, with some of the most potent compounds exhibiting MIC values of 1.56 µg/mL. nih.gov The strategic placement of substituents on the aniline moiety of pyrazole derivatives has been shown to significantly improve antibacterial potency. nih.gov For instance, certain dihalogenated aniline derivatives displayed very potent activity with MIC values as low as 0.5 µg/mL. nih.gov

Interactive Table: Antimicrobial Activity of this compound Derivatives against Drug-Resistant Bacteria

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazone | Drug-resistant S. aureus | 0.39 | researchgate.net |

| Pyrazole-derived hydrazone | Drug-resistant A. baumannii | 0.39 | researchgate.net |

| N,N-Bisphenyl derivative | MRSA | 0.78 | acs.org |

| 3-Fluorophenyl hydrazone | A. baumannii | 1.56 | nih.gov |

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For derivatives of this compound, a primary proposed mechanism is the disruption of the bacterial cell membrane. researchgate.netresearchgate.netmdpi.com

Flow cytometry analysis using propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes, has provided evidence for membrane permeabilization by these compounds. mdpi.comtandfonline.com This disruption of the bacterial membrane integrity leads to cell death, which is consistent with the observed bactericidal action of many of these derivatives. mdpi.com Time-kill kinetics assays have further confirmed the bactericidal nature of these compounds against various strains, including S. aureus and Bacillus subtilis. mdpi.com Additionally, studies have shown that these compounds can inhibit biofilm formation and eradicate pre-existing biofilms, which are notoriously difficult to treat. nih.govresearchgate.net

Research against Drug-Resistant Bacterial Pathogens (e.g., Staphylococcus aureus, Acinetobacter baumannii)

Antineoplastic and Apoptosis-Related Research

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. This research often focuses on their ability to induce apoptosis, or programmed cell death, a key process in eliminating cancerous cells.

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. nih.govbiomolther.org This family includes both pro-survival (anti-apoptotic) members, like Bcl-2 itself, and pro-apoptotic members. nih.govbiomolther.org Overexpression of pro-survival Bcl-2 proteins is a hallmark of many cancers, allowing tumor cells to evade apoptosis. biomolther.org Therefore, inhibiting these pro-survival proteins is a promising strategy in cancer therapy. nih.gov

Small molecules that mimic the action of BH3-only proteins, which are natural antagonists of pro-survival Bcl-2 proteins, are known as "BH3-mimetics". nih.gov These molecules bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins and thereby triggering cell death. biomolther.org

Research has shown that 4-(4-fluorophenyl)benzoic acid can bind to Bcl-2 with a dissociation constant (KD) of 400 μM, indicating its potential as a scaffold for developing more potent and selective Bcl-2 inhibitors. medchemexpress.com While this specific example uses the 4-fluoro isomer, the structural similarity suggests that 3-fluorophenyl derivatives could also be explored for Bcl-2 inhibitory activity. The development of phenyl pyrazoles with high affinity for Bcl-2 further supports the potential of this general scaffold in targeting Bcl-2 family proteins for cancer treatment. researchgate.net

Other Investigated Biological Activities (e.g., Cholinesterase Inhibition)

Beyond the aforementioned targets, derivatives of this compound have been evaluated for other biological activities. One such area is the inhibition of cholinesterases, enzymes that are critical for neurotransmission. nih.govbrieflands.com

For example, a series of isatin-based derivatives were synthesized and evaluated for their acetylcholinesterase inhibitory activity. brieflands.com Among the synthesized compounds, the one incorporating a para-fluorine moiety on a benzoic acid derivative showed a high yield in its synthesis. brieflands.com Another study on benzothiazin-4-ones as potential acetylcholinesterase inhibitors also included derivatives with a 4-fluorophenyl group. nih.gov

Table 3: Other Investigated Biological Activities

| Compound Class | Target | Investigated Moiety | Reference |

|---|---|---|---|

| Isatin-based derivatives | Acetylcholinesterase | p-fluorobenzoyl | brieflands.com |

| Benzothiazin-4-ones | Acetylcholinesterase | 4-fluorophenyl | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The development of potent and selective drug candidates from the this compound scaffold has been heavily reliant on detailed structure-activity relationship (SAR) and structure-property relationship (SPR) analyses. nih.govmdpi.comresearchgate.net These studies systematically explore how modifications to the chemical structure influence biological activity and physicochemical properties. mdpi.comresearchgate.net

Impact of Substituent Position and Nature on Bioactivity

The biological activity of derivatives of this compound is significantly influenced by the position and chemical nature of various substituents. Research into these structure-activity relationships (SAR) has provided valuable insights for the rational design of potent therapeutic agents.

Fluorine substitution, a common strategy in medicinal chemistry, has been shown to enhance the biological activity of molecules. researchgate.net The presence of fluorine can increase metabolic stability and improve the pharmacokinetic profile of a compound. researchgate.net In the context of this compound derivatives, the placement of fluorine atoms is critical. For instance, studies on pyrazole derivatives have indicated that 3-(3-fluorophenyl) substituted compounds are more potent antibacterial agents than their 3-(4-fluorophenyl) counterparts. nih.gov Furthermore, the introduction of a second fluorine atom to create 3-(3,4-difluorophenyl) derivatives resulted in similar activities to the 3-(3-fluorophenyl) compounds. nih.gov

The nature of the substituent on other parts of the molecule also plays a crucial role. In a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, it was found that unsubstituted aniline derivatives showed no significant antibacterial activity. nih.gov However, the introduction of lipophilic substituents on the aniline moiety led to a significant improvement in activity. nih.gov For example, a phenoxy-substituted compound demonstrated potent activity against S. aureus. nih.gov Conversely, the addition of a polar protic group like sulfonamide nearly eliminated the antibacterial effects. nih.gov

Further investigations into hydrazone derivatives of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid revealed more detailed SAR. researchgate.net An N-methyl-N-phenyl derivative showed moderate activity, while an N,N-bisphenyl derivative exhibited excellent activity against methicillin-resistant S. aureus (MRSA) strains. researchgate.net The potency of these compounds was also influenced by substitutions on the phenyl hydrazone moiety. For instance, chloro substitution decreased the activity. acs.org In another study, 3-trifluoromethyl-4-halo substituted compounds showed good activity, with potency increasing with the size of the halogen atom. nih.gov The 3,5-bis(trifluoromethyl)-substituted derivative was identified as one of the most potent compounds in the series. nih.gov

The table below summarizes the impact of various substituents on the antibacterial activity of this compound derivatives.

| Core Structure | Substituent(s) | Effect on Bioactivity | Reference |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Unsubstituted aniline | No significant activity | nih.gov |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Lipophilic groups on aniline | Improved activity | nih.gov |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Phenoxy group on aniline | Potent activity against S. aureus | nih.gov |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Sulfonamide group on aniline | Eliminated activity | nih.gov |

| 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone | N-methyl-N-phenyl | Moderate activity | researchgate.net |

| 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone | N,N-bisphenyl | Excellent activity against MRSA | researchgate.net |

| 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazone | Chloro on phenyl hydrazone | Decreased activity | acs.org |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | 3-Trifluoromethyl-4-halo | Good activity, potency increases with halogen size | nih.gov |

| 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | 3,5-bis(trifluoromethyl) | Highly potent | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. mdpi.com This method is instrumental in predicting the activity of new molecules and optimizing lead compounds. mdpi.com For derivatives of this compound, QSAR studies can provide a deeper understanding of the structural features that govern their therapeutic effects.

The fundamental principle of QSAR is to build mathematical models that relate physicochemical properties or structural descriptors of a series of compounds to their biological activities. mdpi.com These models can then be used to predict the activity of untested compounds, thereby guiding synthetic efforts towards more potent and selective drug candidates. mdpi.com

In the context of fluorinated benzoic acid derivatives, QSAR can be employed to analyze the impact of various substituents on their bioactivity. For example, by correlating electronic parameters of substituents (like Hammett constants) with observed biological data, researchers can prioritize which derivatives to synthesize and test. This approach has been applied to various classes of compounds, including those with antibacterial and anticancer properties.

A typical QSAR workflow involves several key steps:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that links the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

While specific QSAR studies focused solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable. For instance, a 3D-QSAR study was conducted on novel trifluoromethyl pyridine (B92270) derivatives containing an 1,3,4-oxadiazole (B1194373) moiety to understand their insecticidal activity. rsc.org Similarly, 3D-QSAR studies of 3-keto salicylic (B10762653) acid chalcones as HIV-1 integrase inhibitors have been reported. nih.gov These examples highlight the utility of QSAR in understanding the SAR of complex molecules and in the design of new, more effective agents.

Preclinical Pharmacological Assessment and Cytotoxicity Profiles

The preclinical evaluation of this compound derivatives involves assessing their pharmacological effects and toxicity in non-human systems. These studies are crucial for determining the therapeutic potential and safety of new drug candidates before they can be considered for human trials.

Several derivatives of this compound have demonstrated promising biological activities. For example, pyrazole derivatives have shown potent antibacterial properties with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against various Gram-positive bacteria. nih.gov Some of these compounds were found to be more potent than existing antibiotics like vancomycin (B549263) and daptomycin (B549167) against certain strains of S. aureus. nih.gov Hydrazone derivatives of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have also exhibited significant activity against methicillin-resistant S. aureus (MRSA). researchgate.net

In addition to efficacy, cytotoxicity is a critical aspect of preclinical assessment. Ideally, a drug candidate should be highly active against its target while showing minimal toxicity to human cells. Studies on pyrazole derivatives of this compound have shown that potent antibacterial compounds were non-toxic to human cell lines at their MIC concentrations. acs.orgresearchgate.net For example, the IC50 values for some of these compounds were greater than 10 μg/mL, indicating a favorable therapeutic window. acs.org Furthermore, these derivatives did not show significant growth inhibition against the NCI-60 cancer cell lines at a concentration of 10 μM, further supporting their low cytotoxicity. acs.org

The table below presents a summary of the preclinical data for some this compound derivatives.

| Compound Class | Biological Activity | Cytotoxicity | Reference |

| Pyrazole derivatives | Potent against Gram-positive bacteria (MICs as low as 0.5 μg/mL) | Non-toxic to human cell lines at MIC | nih.govacs.org |

| Hydrazone derivatives | Active against MRSA (MICs as low as 0.78 μg/mL) | Non-toxic to mammalian cell lines | researchgate.netresearchgate.net |

| 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid | Potential anticancer (MDM2 inhibition) and antimicrobial properties | Limited data available | |

| Benzoic acid derivatives | Antimycobacterial activity | Low toxicity, dependent on substituents | nih.govinnoscience.ru |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For derivatives of 4-(3-fluorophenyl)benzoic acid, NMR is crucial for confirming the substitution pattern on the aromatic rings.

In the ¹H NMR spectrum of a related compound, 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, the aromatic protons appear as multiplets in the range of δ 7.32–8.10 ppm. acs.org The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides further structural confirmation. For 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, the carbon signals are observed at specific chemical shifts, with the fluorine substitution influencing the shifts of adjacent carbons. acs.org The carbon of the carboxylic acid group is typically found in the range of δ 167 ppm. acs.orgnih.gov It is important to note that in fluorine-containing compounds, the NMR spectra can be complex due to fluorine-carbon and fluorine-proton couplings, which can sometimes lead to the appearance of double signals for rotamers and missing signals for quaternary carbons. researchgate.net

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.98 | s | Aldehydic proton |

| ¹H | 9.47 | s | Pyrazole (B372694) proton |

| ¹H | 8.10 | s | Aromatic protons |

| ¹H | 7.82 | d | Aromatic protons |

| ¹H | 7.58–7.51 | m | Aromatic proton |

| ¹H | 7.32 | t | Aromatic proton |

| ¹³C | 184.9 | Aldehydic carbon | |

| ¹³C | 166.9 | Carboxylic acid carbon | |

| ¹³C | 162.5 (¹J = 241.6 Hz) | Fluorinated aromatic carbon | |

| ¹³C | 115.77 (²J = 23 Hz) | Aromatic carbon | |

| Data is for 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid. acs.org |

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of a benzoic acid derivative will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹. Another characteristic feature is the broad O-H stretching vibration of the carboxylic acid dimer, which appears in the range of 2500-3300 cm⁻¹. For fluorinated aromatic compounds, C-F stretching vibrations are also observed. For instance, in a related compound, 4-(3,4-Difluorobenzylideneamino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the C=N stretch is observed at 1614 cm⁻¹, and aromatic C-H stretching appears at 3064 cm⁻¹. mdpi.com

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. For 4-butyl benzoic acid, the FT-Raman spectrum was recorded in the 50-4000 cm⁻¹ region to analyze its fundamental modes. nih.gov

Table 2: Key Vibrational Frequencies for Benzoic Acid Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1000-1400 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) with very high accuracy.

X-ray Crystallography for Solid-State Structural Determination and Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For analogous fluorinated benzoic acid derivatives, X-ray crystallography has revealed that the biphenyl (B1667301) backbone can be non-planar, with torsional angles between the aromatic rings ranging from 52.65° to 55.63°. iucr.org This twisting minimizes steric hindrance between the substituents. The carboxylic acid group is often involved in forming intermolecular hydrogen bonds, typically creating dimeric structures that stabilize the crystal lattice. iucr.org In the crystal structure of 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, the dihedral angle between the benzene (B151609) rings is 57.76 (7)°, and the molecules are linked by C—H⋯O hydrogen bonds to form inversion dimers. nih.gov

Table 3: Illustrative Crystallographic Data for a Fluorinated Benzoic Acid Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 22.937 (3) |

| b (Å) | 9.2022 (9) |

| c (Å) | 13.2859 (10) |

| β (°) | 100.749 (8) |

| V (ų) | 2755.1 (5) |

| Z | 4 |

| Data for 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate. nih.gov |

Chromatographic Techniques for Separation and Purity Analysis (HPLC, TLC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used to determine the purity of pharmaceutical-grade materials. For derivatives of this compound, reverse-phase HPLC with a C18 column is a common method. nih.gov The purity of the final compounds is often determined to be greater than 95% by integrating the UV intensity recorded via HPLC. acs.orgmdpi.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used to monitor the progress of a reaction and for preliminary purity checks. For the synthesis of related compounds, pre-coated silica (B1680970) gel aluminum plates are used with a mobile phase such as a mixture of ethyl acetate (B1210297) and n-hexane. globalscientificjournal.com The spots on the TLC plate are typically visualized under UV light at 254 nm. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 3 Fluorophenyl Benzoic Acid

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 4-(3-fluorophenyl)benzoic acid. DFT studies, often employing basis sets such as B3LYP/6-311++G(d,p), allow for the detailed exploration of the molecule's electronic and structural properties. chemicalbook.commdpi.com

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. mdpi.com For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations revealed a HOMO energy of -6.5743 eV and a LUMO energy of -2.0928 eV, resulting in an energy gap of 4.4815 eV. chemicalbook.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. chemicalbook.com

The Molecular Electrostatic Potential (MEP) surface is another critical tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, associated with nucleophilic reactivity, while blue areas show positive potential, indicating electrophilic reactivity. For similar aromatic compounds, the MEP analysis often highlights the electronegative oxygen atoms of the carboxylic acid group as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxyl group, are typically in regions of positive potential. chemicalbook.comnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for an Analogous Fluorinated Compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5743 eV |

| LUMO Energy | -2.0928 eV |

| HOMO-LUMO Energy Gap | 4.4815 eV |

Data is for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and is presented for illustrative purposes. chemicalbook.com

Theoretical vibrational analysis using DFT is a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized molecular structure, researchers can correlate theoretical data with experimental findings. For fluorinated benzoic acid derivatives, DFT calculations can accurately predict the characteristic vibrational frequencies. sigmaaldrich.com For instance, in studies of 2,3,4-tri-fluoro-benzoic acid, DFT calculations have been used to interpret the vibrational spectra, showing how fluorine substitution affects the frequencies compared to benzoic acid. sigmaaldrich.com

Key vibrational modes for benzoic acid derivatives include the O-H stretching of the carboxylic acid group, which is often observed as a broad band in the IR spectrum due to hydrogen bonding. nih.gov The C=O stretching of the carbonyl group typically appears as a strong band. nih.gov Aromatic C-H stretching vibrations are also characteristic. chemicalbook.com Theoretical calculations help in the precise assignment of these bands, which can be complex due to the coupling of vibrational modes.

Table 2: Selected Calculated Vibrational Frequencies for a Related Benzamide

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric NO₂ stretching | 1564 |

| Symmetric NO₂ stretching | 1345 |

Data is for the related compound 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and is presented for illustrative purposes.

DFT calculations can also be used to determine various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions. The thermodynamic properties of similar compounds have been evaluated using computational methods. chemicalbook.com By calculating these parameters at different temperatures, it is possible to analyze the thermal stability of this compound. The free energy of a molecule is a key indicator of its stability under specific conditions.

The acidity of a molecule, quantified by its pKa value, is a fundamental chemical property. Computational methods can be employed to predict the pKa of compounds like this compound. rsc.org One approach involves using ab initio calculations to determine a specific bond length within the molecule, which is then correlated with the experimental pKa value. For benzoic acids, models have been developed that predict the pKa based on a single calculated bond length at the HF/6-31G(d) level of theory. chemsrc.com These models have shown good predictive accuracy for meta- and para-substituted benzoic acids. chemsrc.com The electron-withdrawing nature of the fluorine atom in the meta position is expected to influence the acidity of the carboxylic acid group.

Thermodynamic Parameters and Stability Analysis

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling techniques provide insights into the interactions of this compound with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms. For compounds like this compound, molecular docking can be used to investigate their potential as inhibitors of specific enzymes or as ligands for various receptors.

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score. Lower docking scores generally indicate a more favorable binding interaction. The analysis of the docked conformation reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For example, in docking studies of related fluorinated compounds, the fluorine atoms have been shown to participate in favorable interactions within the binding pocket of a target protein. nih.gov Such studies can suggest potential therapeutic applications for this compound in areas like anti-inflammatory or anticancer research.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| 2,3,4-Tri-fluoro-benzoic acid |

| Benzoic acid |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing a detailed view of their conformational flexibility and intermolecular interactions. For this compound, MD simulations can elucidate the rotational dynamics around the biphenyl (B1667301) bond and the flexibility of the carboxylic acid group.

The key dynamic feature of this compound is the dihedral angle between the two phenyl rings. This rotation is subject to a specific energy barrier, which dictates the rate of interconversion between different conformations. The fluorine substitution on one of the rings introduces an electronic and steric perturbation that can influence this rotational barrier compared to unsubstituted biphenylcarboxylic acid.

MD simulations would typically involve placing the molecule in a simulated solvent environment, such as a box of water molecules, and calculating the forces between atoms over time using a force field. The resulting trajectory provides information on the conformational landscape of the molecule.

Key Research Findings from Theoretical Application:

Torsional Angle Fluctuation: Simulations would likely show that the dihedral angle between the phenyl rings is not fixed but fluctuates around an equilibrium value. The preferred conformation is typically non-planar to minimize steric hindrance between the ortho-hydrogens of the two rings.

Influence of Fluorine Substitution: The electronegative fluorine atom can alter the charge distribution on the phenyl ring, potentially influencing the rotational energy barrier and the preferred dihedral angle through electronic effects.

Solvent Interactions: The carboxylic acid group is expected to form strong hydrogen bonds with water molecules in an aqueous environment. MD simulations can reveal the specific hydrogen bonding patterns and their persistence over time, which is crucial for understanding the molecule's solubility and interactions with biological targets.

Conformational States: Analysis of the simulation trajectory could identify distinct low-energy conformational states. The transition rates between these states can be calculated to understand the molecule's dynamic equilibrium.

A representative data table summarizing potential findings from a hypothetical MD simulation is presented below.

| Dynamic Parameter | Predicted Observation | Significance |

| Phenyl-Phenyl Dihedral Angle (°) | Fluctuates around a non-zero value (e.g., 30-50°) | Indicates a non-planar ground state conformation. |

| Carboxylic Acid Group Orientation | Exhibits free rotation, with preferred orientations for hydrogen bonding | Affects solubility and potential receptor interactions. |

| Intramolecular Hydrogen Bonding | Unlikely due to the distance between the fluorine and carboxylic acid groups | The molecule's conformation is primarily governed by steric and electronic effects of the biphenyl system. |

| Solvent Accessible Surface Area (SASA) | Dynamic changes corresponding to conformational fluctuations | Provides insight into the molecule's interaction with its environment. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a molecule. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable ADME profiles and to flag potential liabilities. For this compound, various computational tools and algorithms can be used to predict its absorption, distribution, metabolism, and excretion characteristics.

These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors.

Predicted ADME Properties:

A summary of the predicted ADME properties for this compound, based on its chemical structure and the application of standard predictive models, is provided in the table below.

| ADME Property | Predicted Value/Characteristic | Implication for Pharmacokinetics |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | Unlikely | Low probability of being actively effluxed from cells, which is favorable for bioavailability. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | Expected to bind extensively to plasma proteins like albumin, which would limit the free concentration of the compound. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The presence of a polar carboxylic acid group may limit penetration into the central nervous system. |

| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily within the plasma and extracellular fluids rather than extensive tissue accumulation. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isoforms (e.g., CYP2C9) | Could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes. |

| Primary Metabolic Pathways | Glucuronidation of the carboxylic acid group; Aromatic hydroxylation | The benzoic acid moiety is a primary site for phase II conjugation, and the phenyl rings are susceptible to phase I oxidation. |

| Excretion | ||

| Primary Route of Excretion | Renal | The polar metabolites (e.g., glucuronide conjugate) are likely to be excreted in the urine. |

| Clearance (CL) | Low to Moderate | The rate of elimination from the body is predicted to be influenced by the extent of plasma protein binding and metabolic clearance. |

Detailed Research Findings from Predictive Modeling:

Absorption: The molecular properties of this compound, including a molecular weight under 500 Da and a moderate polar surface area, are consistent with Lipinski's rule of five, suggesting good oral bioavailability. Its predicted high intestinal absorption indicates that it is likely to be readily absorbed following oral administration.

Distribution: The acidic nature of the carboxylic acid group suggests that the molecule will be ionized at physiological pH, which typically leads to high plasma protein binding. This binding can significantly affect the compound's distribution and availability to target tissues.

Metabolism: The benzoic acid functional group is a well-known substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a more water-soluble glucuronide conjugate. Additionally, the biphenyl ring system can undergo hydroxylation mediated by cytochrome P450 enzymes. The fluorine atom may influence the regioselectivity of this hydroxylation.

Excretion: The primary route of elimination for a compound like this compound and its polar metabolites is expected to be through the kidneys into the urine.

It is important to note that these in silico predictions provide a theoretical assessment and require experimental validation to confirm the actual pharmacokinetic behavior of the compound.

Future Research Directions and Translational Perspectives for 4 3 Fluorophenyl Benzoic Acid

Design and Synthesis of Next-Generation Derivatives with Tailored Bioactivity

The core strategy in advancing 4-(3-fluorophenyl)benzoic acid as a therapeutic lead involves the design and synthesis of next-generation derivatives. This process focuses on modifying the parent structure to enhance potency, selectivity, and pharmacokinetic properties. A prominent approach has been the incorporation of the this compound moiety into more complex heterocyclic systems known for their biological activities, such as pyrazoles. researchgate.netacs.org

Researchers have successfully synthesized a series of pyrazole-derived hydrazones by reacting 4-hydrazinobenzoic acid with 1-(3-fluorophenyl)ethanone to create a hydrazone, which is then cyclized in a one-pot reaction with POCl3/DMF to form the key intermediate, 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. researchgate.netacs.org This aldehyde intermediate serves as a versatile platform for creating a library of hydrazone derivatives by reacting it with various substituted hydrazines. researchgate.netacs.org The rationale behind this design is that fluorine substitution can enhance biological activity and improve both chemical and metabolic stability. acs.org

These synthetic efforts have yielded compounds with significant bioactivity, particularly as antimicrobial agents. The introduction of different substituents on the hydrazone moiety allows for the fine-tuning of activity against various bacterial strains, including drug-resistant variants like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For example, derivatives have shown potent growth inhibition of MRSA strains with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. researchgate.net

| Derivative Name | Core Structure Modification | Reported Bioactivity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 4-[4-[(E)-[Diphenylhydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | Reaction of pyrazole (B372694) aldehyde intermediate with N,N-diphenylhydrazine | 0.78 against MRSA (Sa91, Sa92, Sa99) | researchgate.net |

| 4-[4-[(E)-[(3-Chlorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | Reaction of pyrazole aldehyde intermediate with 3-chlorophenylhydrazine | Moderate activity against tested strains | acs.org |

| 4-[4-[(E)-[(3-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | Reaction of pyrazole aldehyde intermediate with 3-bromophenylhydrazine | Moderate activity against tested strains | acs.org |

| 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | Reaction of pyrazole aldehyde intermediate with 1-benzyl-1-phenylhydrazine | 1.56 against MRSA (Sa91, Sa92) | researchgate.net |

Future work in this area will likely involve expanding the diversity of heterocyclic scaffolds, exploring bioisosteric replacements for the carboxylic acid group, and introducing a wider range of substituents to probe the structure-activity relationship (SAR) more deeply. The goal is to create derivatives with tailored bioactivity for specific therapeutic targets. nih.gov

Exploration of Novel Therapeutic Targets and Disease Applications

While initial research has heavily focused on the antimicrobial properties of this compound derivatives, the structural motif holds promise for a much broader range of diseases. researchgate.netglobalscientificjournal.com The ability of the fluorophenyl group to participate in specific binding interactions and enhance membrane permeability makes these compounds suitable for targeting various enzymes and receptors. smolecule.com

Established Application: Antimicrobial Agents The most well-documented application is in the fight against infectious diseases. Derivatives have shown potent activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. researchgate.netnih.gov Further studies on aniline (B41778) derivatives of the core pyrazole structure suggest that these compounds may act as inhibitors of the fatty acid biosynthesis pathway, a validated target for novel antibiotics. nih.gov

Emerging and Potential Applications Beyond antimicrobials, research into structurally related benzoic acid derivatives suggests several other promising therapeutic avenues:

Metabolic Disorders: New 4-thiazolidinone (B1220212) derivatives containing a benzoic acid moiety have been synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B). researchgate.net PTP1B is a key negative regulator of insulin (B600854) signaling, making it a prime target for treatments of type 2 diabetes and obesity. Some of these compounds were found to be potent allosteric inhibitors of the enzyme. researchgate.net

Tuberculosis: Substituted 3-benzoic acid derivatives have been developed as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), an essential enzyme for the pathogen's survival. uef.fi This opens the possibility that derivatives of this compound could be optimized for anti-TB activity. uef.fi

Cancer: Fluorinated biphenyl (B1667301) compounds are noted for their potential role in kinase inhibition for anticancer drug development. Benzoic acid derivatives have been investigated for their ability to inhibit cancer cell growth by modulating signaling pathways crucial for cell proliferation and inducing apoptosis. rsc.org

Inflammation: Some benzoic acid derivatives have been explored as anti-inflammatory agents. nih.govresearchgate.net

| Therapeutic Target | Associated Disease/Application | Example Derivative Class | Key Findings | Reference |

|---|---|---|---|---|

| Bacterial Fatty Acid Biosynthesis (e.g., FabG, FabZ) | Bacterial Infections (esp. MRSA) | Pyrazole-anilines | Compounds show potent antibacterial activity; pathway is a validated target. | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity, Inflammation | 4-Thiazolidinones | Derivatives act as potent allosteric inhibitors, showing insulinomimetic properties. | researchgate.net |

| Dihydrofolate Reductase (MtDHFR) | Tuberculosis | Substituted 3-benzoic acids | Analogs show uncompetitive inhibition of the enzyme, indicating a novel binding pocket. | uef.fi |

| Kinases, Tubulin | Cancer | Biphenyls, Acrylamide-PABA analogs | Fluorinated biphenyls are explored as kinase inhibitors; other derivatives show antiproliferative activity. | rsc.org |

Future research will focus on screening libraries of this compound derivatives against a wider panel of biological targets to identify new lead compounds for these and other diseases.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The discovery and optimization of derivatives of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). medlines.ukijhespub.org These computational tools can process vast datasets to identify patterns and make predictions, reducing the time and cost associated with traditional drug discovery. mdpi.comijhespub.org

Data Curation and Model Training: Existing data on this compound and its analogs, along with their measured biological activities, would be collected. ijhespub.org This data is used to train ML models, such as deep neural networks or random forests, to learn the complex relationship between chemical structure and biological activity (QSAR). nih.govnih.gov Molecular fingerprints can be used to encode the structures for the model. researchgate.net

Virtual Screening: Once trained, these models can screen vast virtual libraries containing millions or even billions of hypothetical derivatives. easychair.org This process rapidly identifies molecules predicted to have high potency against a specific target and favorable drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity). ijhespub.org

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Transformers, can be employed to design entirely new molecules from scratch. easychair.org These models can be conditioned to generate novel derivatives of this compound that are optimized for target-specific binding and desired physicochemical properties. mdpi.com

Prioritization and Synthesis: The most promising candidates identified by AI are then prioritized for chemical synthesis and experimental validation. nih.gov This focused approach ensures that laboratory resources are directed toward compounds with the highest probability of success.

By leveraging AI, researchers can more efficiently explore the vast chemical space around the this compound scaffold, uncover novel structure-activity relationships, and design next-generation candidates with enhanced therapeutic profiles. ijhespub.orgnih.gov

Development of Sustainable Synthetic Methodologies and Industrial Scale-Up Considerations

As promising drug candidates emerge, the development of sustainable and scalable synthetic routes becomes critical. The principles of green chemistry aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, which is essential for both environmental and economic viability. rasayanjournal.co.in

For the core synthesis of the this compound backbone, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed. chemicalbook.com A typical procedure involves reacting an aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. chemicalbook.com While effective, future research will focus on optimizing these methods for sustainability.

| Method | Description | Advantages for Sustainability | Reference |

|---|---|---|---|

| Conventional Batch Synthesis | Step-wise reactions in large flasks, often requiring solvent-intensive workups and purification (e.g., column chromatography). | Well-established and understood. | chemicalbook.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. | Dramatically reduces reaction times, often increases yields, and can enable solvent-free reactions. | rasayanjournal.co.inmdpi.com |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Utilizing high-frequency sound waves to induce cavitation, enhancing reaction rates. | Shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating. | rasayanjournal.co.inmdpi.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product, minimizing intermediate isolation steps. | Improves atom economy, reduces waste and solvent use, and simplifies procedures. | rasayanjournal.co.in |

| Use of Greener Solvents/Catalysts | Replacing hazardous solvents (e.g., DMF) with safer alternatives (e.g., water, ethanol) and developing more efficient, reusable catalysts. | Reduces environmental impact and improves process safety. | rasayanjournal.co.inchemicalbook.com |

For industrial scale-up, key considerations include the cost and availability of starting materials, the robustness and reproducibility of the reaction, and the ease of purification. Suzuki couplings are generally scalable, but optimizing catalyst loading and turnover number is crucial for cost-effectiveness. The development of one-pot procedures or multicomponent reactions would be highly advantageous, as they reduce the number of unit operations, minimize waste, and lower production costs. rasayanjournal.co.in Exploring continuous flow chemistry could also offer significant benefits for large-scale production by providing better control over reaction parameters, improving safety, and allowing for more efficient manufacturing.

常见问题

Q. How can researchers validate the environmental toxicity of this compound using ecotoxicological models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。